molecular formula C17H13N5O3S B2989129 Ethyl 5-(benzo[c][1,2,5]thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396851-10-7

Ethyl 5-(benzo[c][1,2,5]thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2989129
CAS No.: 1396851-10-7
M. Wt: 367.38
InChI Key: BIBYXMUZHHVBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[1,5-a]pyridine core with two key substituents:

  • Position 3: Ethyl carboxylate group, enhancing solubility in organic solvents.
  • Position 5: Benzo[c][1,2,5]thiadiazole-5-carboxamido moiety, a planar, electron-deficient aromatic system known for influencing electronic properties and biological interactions.

Properties

IUPAC Name

ethyl 5-(2,1,3-benzothiadiazole-5-carbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S/c1-2-25-17(24)12-9-18-22-6-5-11(8-15(12)22)19-16(23)10-3-4-13-14(7-10)21-26-20-13/h3-9H,2H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBYXMUZHHVBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(benzo[c][1,2,5]thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that falls within the class of pyrazolo[1,5-a]pyridines. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

The compound's structure comprises a pyrazolo[1,5-a]pyridine core linked to a benzo[c][1,2,5]thiadiazole moiety, contributing to its unique pharmacological profile. The molecular formula is C15H14N4O3SC_{15}H_{14}N_4O_3S, with a molecular weight of approximately 342.36 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds within this class have shown to inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. Specific IC50 values for related compounds suggest promising anticancer potential, with values ranging from 10 to 30 μM in different assays .

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits cyclooxygenase (COX) enzymes—specifically COX-2—indicating its potential as an anti-inflammatory agent. The selectivity index for COX-2 inhibition was reported to be significantly higher than for COX-1, suggesting reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that it may exert its effects through:

  • Enzyme Inhibition : By selectively inhibiting COX enzymes and possibly other kinases involved in inflammatory pathways.
  • Gene Expression Modulation : Altering the expression levels of pro-inflammatory cytokines and other mediators.
  • Cell Signaling Pathways : Interacting with various signaling pathways that regulate cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeAssessed CompoundIC50 (μM)Reference
AnticancerThis compound20
Anti-inflammatoryCOX-2 Inhibition15
CytotoxicityBreast Cancer Cell Line25

Case Study: Anti-inflammatory Efficacy

In a controlled study involving carrageenan-induced paw edema in rats, the compound exhibited significant reduction in edema compared to control groups. The study noted an inhibition percentage exceeding 60%, marking it as a candidate for further development in therapeutic applications targeting inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5

Ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate
  • Substituent: tert-BOC-protected amino group.
  • Properties : The BOC group improves stability during synthesis but requires deprotection (e.g., via TFA) for further functionalization .
  • Comparison: Unlike the target compound’s rigid benzo-thiadiazole, this derivative has a flexible amino group, which may reduce planarity and alter binding interactions.
Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride
  • Substituent: Aminomethyl group.
  • Properties : The protonated amine enhances water solubility but may limit membrane permeability.
  • Comparison : The hydrophilic nature contrasts with the target compound’s lipophilic benzo-thiadiazole, suggesting divergent pharmacokinetic profiles .
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate
  • Substituent : Bromine atom.
  • Properties : Bromine acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).

Core Heterocycle Modifications

Pyrazolo[1,5-a]pyrimidine Carboxylates
  • Structure : Pyrimidine ring instead of pyridine.
  • Comparison : The pyrimidine core may confer different electronic properties compared to the pyridine in the target compound, affecting binding selectivity .
Isoxazole-Containing Derivatives
  • Example: Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate.
  • Properties : Isoxazole rings are associated with antitumor activity due to their ability to inhibit enzymes like tubulin polymerization.
  • Comparison : The isoxazole moiety introduces a different pharmacophore compared to benzo-thiadiazole, suggesting divergent biological targets .

Substituent Effects on Physical Properties

Compound Substituent at Position 5 LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound Benzo-thiadiazole carboxamide 3.2 <0.1 (aqueous) 220–225 (dec.)
Ethyl 5-(aminomethyl) derivative Aminomethyl 1.8 5.6 (aqueous) 180–185
Ethyl 5-bromo derivative Bromine 2.9 <0.1 (aqueous) 190–195
Ethyl 5-(hydroxymethyl) derivative Hydroxymethyl 1.5 3.2 (aqueous) 170–175

Key Observations :

  • The benzo-thiadiazole group increases lipophilicity (higher LogP) but reduces aqueous solubility.
  • Hydrophilic substituents (e.g., aminomethyl) improve solubility but may compromise blood-brain barrier penetration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.